Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Catalog No.
S2676703
CAS No.
69454-42-8
M.F
C11H9NO3
M. Wt
203.197
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

CAS Number

69454-42-8

Product Name

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

IUPAC Name

methyl 1-oxo-2H-isoquinoline-3-carboxylate

Molecular Formula

C11H9NO3

Molecular Weight

203.197

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(13)12-9/h2-6H,1H3,(H,12,13)

InChI Key

DPYAPCOWWDVERX-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=CC=CC=C2C(=O)N1

Solubility

not available

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H9NO3C_{11}H_{9}NO_{3} and a molecular weight of approximately 203.19 g/mol. It features a dihydroisoquinoline structure, which is characterized by a fused bicyclic ring system containing nitrogen. This compound is recognized for its potential biological activities and serves as an important intermediate in organic synthesis.

  • Oxidation: The compound can be oxidized to yield corresponding quinoline derivatives.
  • Reduction: Reduction reactions can convert the keto group into a hydroxyl group, resulting in dihydro derivatives.
  • Substitution: Both electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring, allowing for the introduction of various functional groups.

Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively .

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate exhibits notable biological activities. It has been studied for its potential anticancer properties, primarily through its interaction with specific molecular targets such as enzymes involved in cell proliferation. Additionally, it has shown promise in modulating various biological pathways, making it a candidate for further pharmacological research .

The synthesis of methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate typically involves several organic synthesis techniques:

  • Cyclization Reactions: A common method includes cyclization of appropriate precursors under acidic conditions, such as using glacial acetic acid and concentrated hydrochloric acid.
  • Base-Catalyzed Reactions: Another approach involves treating isatin derivatives with sodium hydroxide in a solvent mixture like tetrahydrofuran and methanol to yield the desired product .

These methods can be adapted to optimize yield and purity based on the specific precursors used.

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate has diverse applications in medicinal chemistry and organic synthesis:

  • Pharmaceutical Development: Its potential anticancer effects make it a subject of interest for drug development.
  • Synthetic Intermediates: It serves as an intermediate in the synthesis of other complex organic compounds and pharmaceuticals .

Studies have indicated that methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate interacts with various biological targets. For instance, it has been identified as a CYP1A2 inhibitor, which suggests its potential role in drug metabolism and interactions. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile .

Several compounds share structural similarities with methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylateHydroxy derivativeExhibits enhanced solubility and bioactivity
Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylateQuinoline derivativeDifferent ring structure but similar reactivity patterns
1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acidAcid derivativeLacks the methyl ester functionality; different reactivity

The uniqueness of methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate lies in its specific structural attributes that influence its reactivity and biological activity compared to these similar compounds. Its distinct functional groups contribute to its unique pharmacological properties and potential applications in drug development.

XLogP3

1.4

Dates

Modify: 2023-08-16

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